(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine
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Overview
Description
“(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions . The carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis
The compound undergoes a series of reactions including cyclization with methyl hydrazine to form the pyrazole ring, and hydrolysis to give the pyrazole acid . It is also involved in the synthesis of succinate dehydrogenase inhibitors .Physical And Chemical Properties Analysis
The compound has a chemical formula of C6H6F2N2O2 and a molar mass of 176.12 . It has a melting point of 200–201°C .Scientific Research Applications
Fungicide Development
This compound is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI) , which are a new class of fungicides. These fungicides are highly effective against a broad range of plant pathogenic fungi and are used in various cultivated plants such as cotton, vegetables, barley, corn, rice, soybeans, wheat, and for fungal prevention in seeds .
Medical Research Intermediary
It serves as a medical intermediate for preparing other compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 2-hydroxyethyl ester (Ⅳ) .
Agricultural Applications
The compound is a hot topic for development by major pesticide companies due to its high activity and efficiency as a fungicide .
Synthesis of Amide Compounds
Based on bioisosterism, this compound has been used to design and synthesize a series of amide compounds by introducing an N atom instead of the C atom in an ortho-aniline .
Inhibition of Succinate Dehydrogenase
It acts as an inhibitor for succinate dehydrogenase, which is crucial for energy production in cells. This inhibition is the mechanism by which it acts as a fungicide .
Chemical Synthesis
The compound is commercially available and used as an intermediate to seven fungicides that act by inhibition of succinate dehydrogenase .
Novel Fungicidal Compounds
It has been used to prepare novel fungicidally active succinate dehydrogenase inhibitors that carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
Mechanism of Action
Target of Action
The primary target of (1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine is the mitochondrial respiratory chain enzyme complex II , also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine acts by inhibiting the activity of succinate dehydrogenase (SDH) . This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production and oxidative stress .
Biochemical Pathways
The inhibition of SDH by (1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine affects several biochemical pathways. Most notably, it disrupts the citric acid cycle and the electron transport chain , both of which are involved in energy production . The compound may also inhibit the synthesis of fatty acids, which are necessary for the growth of certain organisms .
Result of Action
The inhibition of SDH and the resulting disruption of energy production and increase in oxidative stress can lead to cell death . This makes (1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine effective against organisms that are sensitive to these changes, such as certain fungi and insects .
properties
IUPAC Name |
[4-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-11-3-4(6(7)8)5(2-9)10-11/h3,6H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMAZUMCWARELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine | |
CAS RN |
1801270-15-4 |
Source
|
Record name | [4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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